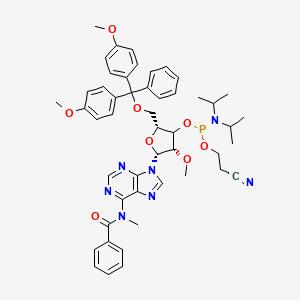

DMT-2'-OMe-dA(bz) phosphoramidite

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C49H56N7O8P |

|---|---|

Molekulargewicht |

902.0 g/mol |

IUPAC-Name |

N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-N-methylbenzamide |

InChI |

InChI=1S/C49H56N7O8P/c1-33(2)56(34(3)4)65(62-29-15-28-50)64-43-41(30-61-49(36-18-13-10-14-19-36,37-20-24-39(58-6)25-21-37)38-22-26-40(59-7)27-23-38)63-48(44(43)60-8)55-32-53-42-45(51-31-52-46(42)55)54(5)47(57)35-16-11-9-12-17-35/h9-14,16-27,31-34,41,43-44,48H,15,29-30H2,1-8H3/t41-,43?,44+,48-,65?/m1/s1 |

InChI-Schlüssel |

BECWGTDZHSWGIY-LMHOODDUSA-N |

Isomerische SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1OC)N2C=NC3=C2N=CN=C3N(C)C(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

Kanonische SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=CN=C3N(C)C(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Role of DMT-2'-OMe-dA(bz) Phosphoramidite in Modern Oligonucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of nucleic acid therapeutics and diagnostics, the chemical modification of oligonucleotides is paramount to enhancing their efficacy, stability, and target specificity. Among the arsenal (B13267) of available modifications, the 2'-O-methylation of ribonucleosides stands out as a critical alteration that confers desirable properties for a range of applications, most notably in antisense therapy. DMT-2'-OMe-dA(bz) phosphoramidite (B1245037) is a key building block in the synthesis of these modified oligonucleotides. This technical guide provides an in-depth exploration of its applications, the quantitative impact of the 2'-O-methyl modification, and detailed protocols for its incorporation into synthetic oligonucleotides.

Core Applications of DMT-2'-OMe-dA(bz) Phosphoramidite

This compound is an essential reagent for the automated solid-phase synthesis of oligonucleotides containing 2'-O-methyladenosine. The incorporation of this modified nucleoside offers several key advantages:

-

Enhanced Nuclease Resistance: The presence of the 2'-O-methyl group provides significant protection against degradation by both endonucleases and exonucleases found in biological fluids. This increased stability extends the in vivo half-life of the oligonucleotide, a crucial factor for therapeutic applications.

-

Increased Duplex Stability: The 2'-O-methyl modification locks the ribose sugar in a C3'-endo conformation, which is favorable for A-form helices. This pre-organization of the sugar pucker leads to a more stable duplex when the modified oligonucleotide binds to its complementary RNA target.

-

Modulation of Biological Activity: In the context of antisense oligonucleotides, the 2'-O-methyl modification can be strategically employed to either elicit or prevent the cleavage of the target RNA by RNase H. This allows for precise control over the mechanism of gene silencing. It can also be used to sterically block translation or splicing processes.

These properties make oligonucleotides synthesized with this compound invaluable tools in various research and therapeutic areas, including:

-

Antisense Oligonucleotides (ASOs): For the sequence-specific downregulation of gene expression.

-

Small Interfering RNAs (siRNAs): To improve the stability and reduce off-target effects.

-

Aptamers: To enhance their binding affinity and biological stability.

-

Diagnostic Probes: For increased sensitivity and longevity in hybridization-based assays.

Quantitative Data on 2'-O-Methyl Modification

The incorporation of 2'-O-methylated nucleosides has a quantifiable impact on the physicochemical properties of oligonucleotides. The following tables summarize key data points.

Table 1: Enhancement of Duplex Thermal Stability (Tm)

| Duplex Composition | Tm (°C) of Unmodified Duplex | Tm (°C) of 2'-O-Methylated Duplex | ΔTm per Modification (°C) |

| 14-mer U-tract RNA / 14-mer A-tract RNA | 24 | 36 (fully modified U-tract) | ~0.86 |

| RNA / DNA Hybrid | Varies by sequence | Varies by sequence | +1.3 |

Table 2: Nuclease Resistance

| Oligonucleotide Type | Half-life in Human Serum |

| Unmodified Oligodeoxynucleotide | 1.5 hours[1] |

| Fully 2'-O-Methylated siRNA | >24 to 48 hours in 50% serum[2] |

Table 3: Solid-Phase Synthesis Coupling Efficiency

| Phosphoramidite Type | Typical Coupling Time | Typical Stepwise Coupling Efficiency |

| Standard Deoxynucleoside Phosphoramidites | ~20 seconds | >99% |

| 2'-O-Protected Ribonucleoside Phosphoramidites (including 2'-O-Methyl) | 5 - 20 minutes[3][4] | 98+%[5] |

Experimental Protocols

The following section details the methodologies for the incorporation of this compound into oligonucleotides via automated solid-phase synthesis.

Protocol 1: Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis is performed on an automated DNA/RNA synthesizer using the phosphoramidite method, which consists of a four-step cycle for each nucleotide addition.

1. Detritylation (De-blocking):

-

Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an inert solvent (e.g., Dichloromethane or Toluene).

-

Procedure: The 5'-O-Dimethoxytrityl (DMT) group of the support-bound nucleoside is removed by treatment with the acidic solution. The resulting free 5'-hydroxyl group is then available for the next coupling reaction. The orange color of the cleaved DMT cation can be monitored to assess coupling efficiency from the previous cycle.

2. Coupling:

-

Reagents:

-

This compound solution (typically 0.1 M in anhydrous acetonitrile).

-

Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.45 M 1H-Tetrazole in anhydrous acetonitrile).

-

-

Procedure: The phosphoramidite is activated by the tetrazole solution and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Coupling Time: Due to the steric hindrance of the 2'-O-methyl group, a longer coupling time of 5 to 20 minutes is recommended to ensure high coupling efficiency.[3][4]

3. Capping:

-

Reagents:

-

Cap A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/lutidine or pyridine.

-

Cap B: N-Methylimidazole (NMI) in THF.

-

-

Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, which would result in deletion sequences.

4. Oxidation:

-

Reagent: A solution of iodine in a mixture of THF, pyridine, and water.

-

Procedure: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable phosphate (B84403) triester.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Protocol 2: Cleavage and Deprotection

1. Cleavage from Solid Support and Base Deprotection:

-

Reagent: A 1:1 (v/v) mixture of concentrated Ammonium (B1175870) Hydroxide and 40% aqueous Methylamine (AMA).[6][7]

-

Procedure:

-

Transfer the solid support from the synthesis column to a screw-cap vial.

-

Add the AMA solution to the vial.

-

Incubate the vial at 65°C for 10-15 minutes.[6][8] This step cleaves the oligonucleotide from the support and removes the benzoyl (bz) protecting group from the adenine (B156593) base. The 2'-O-methyl group is stable under these conditions.

-

Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.

-

Evaporate the solution to dryness.

-

Protocol 3: Purification

Purification of the synthesized oligonucleotide is essential to remove truncated sequences and other impurities. Polyacrylamide gel electrophoresis (PAGE) is a common method for achieving high purity.

1. Denaturing Polyacrylamide Gel Electrophoresis (PAGE):

-

Materials:

-

Denaturing polyacrylamide gel (e.g., 12-20%) containing 7-8 M urea.

-

TBE buffer (Tris/Borate/EDTA).

-

Loading dye (e.g., formamide (B127407) with bromophenol blue and xylene cyanol).

-

-

Procedure:

-

Resuspend the dried oligonucleotide in loading dye.

-

Heat the sample at 90-95°C for 5 minutes to denature any secondary structures.

-

Load the sample onto the polyacrylamide gel.

-

Run the gel at a constant voltage until the desired separation is achieved (monitored by the tracking dyes).

-

Visualize the oligonucleotide bands using UV shadowing or by staining with a suitable dye.

-

Excise the band corresponding to the full-length product.

-

Elute the oligonucleotide from the gel slice by crush-and-soak method in a suitable buffer (e.g., 0.5 M ammonium acetate).

-

Desalt the purified oligonucleotide using a C18 cartridge or by ethanol (B145695) precipitation.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanisms of gene silencing by 2'-O-methylated ASOs.

Caption: Automated solid-phase synthesis cycle for oligonucleotides.

Caption: Structure of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. glenresearch.com [glenresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

The Impact of 2'-O-Methyl Modification on RNA Strands: A Technical Guide for Researchers and Drug Developers

An in-depth exploration of the synthesis, biophysical properties, and therapeutic applications of 2'-O-methylated RNA oligonucleotides.

The strategic chemical modification of RNA oligonucleotides has become a cornerstone of modern molecular biology and drug development. Among the various modifications, the methylation of the 2'-hydroxyl group of the ribose sugar (2'-O-methyl or 2'-OMe) stands out as a versatile and widely adopted strategy to enhance the therapeutic potential of RNA-based molecules. This technical guide provides a comprehensive overview of the core properties of 2'-OMe modified RNA strands, offering valuable insights for researchers, scientists, and professionals engaged in the development of novel RNA therapeutics.

Core Properties of 2'-O-Methyl RNA

The introduction of a methyl group at the 2' position of the ribose fundamentally alters the physicochemical properties of an RNA strand, imparting a range of desirable characteristics for therapeutic and research applications.

Enhanced Nuclease Resistance

Unmodified RNA is notoriously susceptible to degradation by ubiquitous nucleases present in biological fluids and intracellularly. The 2'-OMe modification provides a steric shield, significantly increasing the resistance of the phosphodiester backbone to cleavage by both endo- and ribonucleases.[1] This enhanced stability is a critical attribute for in vivo applications, prolonging the half-life of RNA-based drugs and thereby increasing their therapeutic window.

Increased Thermal Stability of Duplexes

The 2'-OMe modification pre-organizes the ribose sugar into a C3'-endo pucker conformation, which is characteristic of A-form helices. This conformational rigidity leads to a more stable duplex when the 2'-OMe modified strand hybridizes with a complementary RNA strand.[2] The increased thermal stability, quantified by a higher melting temperature (Tm), is advantageous for applications requiring strong and specific binding to a target RNA molecule.

Modulation of Protein Interactions

The 2'-hydroxyl group of RNA is a key site for interactions with various proteins. The methylation of this group can modulate these interactions. A crucial example is the interaction with RNase H. While antisense oligonucleotides containing a stretch of unmodified DNA can recruit RNase H to cleave the target RNA, 2'-OMe modifications abrogate this activity.[3] This property is exploited in the design of "gapmer" antisense oligonucleotides, where a central DNA "gap" is flanked by 2'-OMe modified wings to combine nuclease resistance with RNase H-mediated target degradation. Conversely, in the context of small interfering RNAs (siRNAs), strategic 2'-OMe modifications can be tolerated by the RNA-induced silencing complex (RISC) and can even enhance its loading and activity.

Quantitative Data on the Effects of 2'-OMe Modification

The following tables summarize key quantitative data illustrating the impact of 2'-O-methylation on the properties of RNA strands.

Table 1: Thermal Stability (Tm) of 2'-OMe Modified RNA Duplexes

| Duplex Composition | Sequence Context | Tm (°C) of Unmodified Duplex | Tm (°C) of 2'-OMe Modified Duplex | ΔTm (°C) | Reference |

| U14/A14 | Homopolymer | 24 | 36 | +12 | [4] |

| UOH14/AOMe14 | Homopolymer | 24 | 24 | 0 | [5] |

| (CU)7/(AG)7 | Mixed Sequence | - | - | - | [4] |

| (GACU)3/(AGUC)3 | Mixed Sequence | - | - | - | [4] |

| 2'-O-MCEM-rU12/rA12 | Modified Uridine | - | Significantly more stable than unmodified | - | [6] |

Table 2: In Vitro Activity of 2'-OMe Modified siRNAs (IC50 Values)

| Target Gene | siRNA Modification Pattern | IC50 (nM) | Reference |

| HIV-1 TAR RNA | T1 + T20 modified (jcLNA) | 0.5 ± 0.1 | [7] |

| HIV-1 TAR RNA | T1 + T20 modified (6'(R)-O-Tol-jcLNA-T) | 3.2 ± 0.9 | [7] |

| CTNNB1 | ss-siRNA | 1.7-fold lower than siRNA | [8] |

| SARS-CoV-2 | anti-COVID siRNA-30 | 0.02 | [9] |

| Various | 2'-OMe at guide strand position 20 | Increased IC50 (decreased potency) | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and development of 2'-OMe modified RNA strands. The following sections provide outlines of key experimental protocols.

Solid-Phase Synthesis of 2'-O-Methyl RNA Oligonucleotides

Objective: To chemically synthesize RNA oligonucleotides incorporating 2'-O-methylated phosphoramidites.

-

Preparation of Phosphoramidites: Weigh the desired 2'-OMe phosphoramidite (B1245037) monomers (A, C, G, U) and dissolve in anhydrous acetonitrile (B52724) to a concentration of 0.1 M in amber glass bottles under an inert atmosphere (e.g., argon).

-

Synthesizer Setup: Load the phosphoramidite solutions, along with standard synthesis reagents (activator, capping solutions, oxidizing solution, deblocking solution), onto an automated solid-phase DNA/RNA synthesizer.

-

Sequence Programming: Input the desired oligonucleotide sequence into the synthesizer's software.

-

Automated Synthesis: Initiate the synthesis program. The synthesis proceeds in a stepwise manner on a solid support (e.g., controlled pore glass - CPG), with each cycle consisting of deblocking, coupling, capping, and oxidation steps.

-

Cleavage and Deprotection:

-

Once the synthesis is complete, treat the solid support with a mixture of aqueous methylamine (B109427) and ammonia (B1221849) to cleave the oligonucleotide from the support and remove the base and phosphate (B84403) protecting groups.

-

To remove the 2'-O-silyl protecting groups (if used), treat the solution with a fluoride-containing reagent (e.g., triethylamine (B128534) trihydrofluoride).

-

-

Purification: Purify the crude oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

-

Desalting and Quantification: Desalt the purified oligonucleotide using a reverse-phase cartridge. Quantify the final product by measuring its absorbance at 260 nm using a UV-Vis spectrophotometer.

Serum Stability Assay

Objective: To assess the resistance of 2'-OMe modified RNA to degradation by nucleases in serum.

-

Oligonucleotide Preparation: Prepare a stock solution of the 2'-OMe modified RNA and an unmodified control RNA at a known concentration.

-

Incubation with Serum: In separate microcentrifuge tubes, mix a defined amount of each oligonucleotide with fetal bovine serum (FBS) to a final concentration of 50%.

-

Time Course: Incubate the tubes at 37°C. At various time points (e.g., 0, 10 min, 30 min, 1h, 6h, 12h, 24h), remove an aliquot from each reaction.

-

Sample Quenching: Immediately mix the collected aliquot with an equal volume of a denaturing loading dye (e.g., formamide-based) to stop the enzymatic reaction and store at -20°C.

-

Gel Electrophoresis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization and Analysis: Stain the gel with a nucleic acid stain (e.g., SYBR Gold) and visualize the bands under a gel documentation system. The disappearance of the full-length oligonucleotide band over time indicates degradation. Quantify the band intensity to determine the degradation kinetics.

RNase H Cleavage Assay

Objective: To determine if a 2'-OMe modified antisense oligonucleotide can mediate RNase H cleavage of a target RNA.

-

Substrate Preparation: Prepare a target RNA molecule, which can be radiolabeled or fluorescently labeled for detection. Also, prepare the antisense oligonucleotide (e.g., a gapmer with a central DNA region and 2'-OMe modified flanks).

-

Hybridization: Anneal the antisense oligonucleotide to the target RNA by heating the mixture and allowing it to cool slowly to form a DNA-RNA hybrid.

-

Enzymatic Reaction:

-

Set up the reaction by adding RNase H and the appropriate reaction buffer to the hybridized substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

-

Reaction Termination: Stop the reaction by adding a chelating agent such as EDTA.

-

Analysis: Analyze the reaction products by denaturing PAGE.

-

Detection: If using a labeled substrate, visualize the cleavage products by autoradiography or fluorescence imaging. The appearance of smaller RNA fragments indicates successful RNase H-mediated cleavage.

Circular Dichroism (CD) Spectroscopy

Objective: To analyze the secondary structure and conformational changes of 2'-OMe modified RNA.

-

Sample Preparation: Dissolve the purified 2'-OMe modified RNA oligonucleotide in a suitable buffer (e.g., sodium phosphate buffer with NaCl). Ensure the buffer components have low absorbance in the far-UV region.

-

Instrument Setup: Calibrate and set up the CD spectrometer. Set the desired parameters, including wavelength range (typically 190-320 nm for nucleic acids), bandwidth, and temperature.

-

Baseline Correction: Record a baseline spectrum of the buffer alone in the same cuvette to be used for the sample.

-

Sample Measurement: Place the cuvette containing the RNA sample in the spectrometer and record the CD spectrum.

-

Data Analysis: Subtract the baseline spectrum from the sample spectrum. The resulting spectrum provides information about the secondary structure. An A-form helix, characteristic of RNA and 2'-OMe RNA duplexes, typically shows a positive peak around 260-270 nm and a negative peak around 210 nm.

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate fundamental concepts related to 2'-OMe modified RNA.

References

- 1. glenresearch.com [glenresearch.com]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 2′- O -monohaloethoxymethyl-modified RNAs and their duplex formation ability - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07767J [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Structural Modifications of siRNA Improve Its Performance In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]

- 12. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. neb.com [neb.com]

- 18. neb.com [neb.com]

- 19. creative-biostructure.com [creative-biostructure.com]

- 20. youtube.com [youtube.com]

A Technical Guide to DMT-2'-OMe-dA(bz) Phosphoramidite for Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on DMT-2'-OMe-dA(bz) phosphoramidite (B1245037), a crucial building block in the chemical synthesis of modified RNA oligonucleotides. This document outlines its commercial sources, key quality specifications, and detailed protocols for its application in solid-phase synthesis, catering to the needs of researchers in academia and the pharmaceutical industry.

Introduction to 2'-O-Methyl RNA and DMT-2'-OMe-dA(bz) Phosphoramidite

The 2'-O-methyl (2'-OMe) modification is one of the most common and important chemical modifications applied to RNA oligonucleotides. This modification involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar. This seemingly simple alteration confers several advantageous properties to the RNA molecule, making it a valuable tool in therapeutic and diagnostic applications.[1]

Key benefits of 2'-O-Methylation include:

-

Enhanced Nuclease Resistance: The 2'-OMe group provides steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases.[1] This increased stability is critical for in vivo applications of RNA-based therapeutics.

-

Increased Duplex Stability: 2'-O-methylated oligonucleotides form more stable duplexes with complementary RNA strands compared to their unmodified counterparts.[1]

-

Reduced Immunogenicity: The modification can help in evading the innate immune response that is often triggered by foreign RNA molecules.

This compound is the chemically activated form of 2'-O-methyladenosine used in automated solid-phase oligonucleotide synthesis. The key chemical groups are:

-

DMT (4,4'-Dimethoxytrityl): A protecting group on the 5'-hydroxyl, which is removed at the beginning of each coupling cycle to allow for chain elongation.

-

2'-OMe (2'-O-Methyl): The modification at the 2'-position of the ribose sugar.

-

dA(bz) (N6-benzoyl-deoxyadenosine): The adenine (B156593) nucleobase with a benzoyl protecting group on the exocyclic amine to prevent side reactions during synthesis.

-

Phosphoramidite: The reactive phosphite (B83602) triester group at the 3'-position, which, upon activation, forms the internucleotide phosphodiester bond.

Commercial Suppliers and Quantitative Specifications

Several reputable suppliers provide this compound for research and commercial purposes. The following table summarizes the key quantitative data from prominent vendors to facilitate easy comparison.

| Supplier | Product Code/CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Recommended Coupling Time |

| Sigma-Aldrich | A211100 / 110782-31-5 | C₄₈H₅₄N₇O₈P | 887.96 | ≥99.0% (HPLC), ≥99% (³¹P-NMR) | Not specified, but generally longer for 2'-OMe |

| Glen Research | 10-3100 / 110782-31-5 | C₄₈H₅₄N₇O₈P | 887.97 | Not explicitly stated, but high quality for oligo synthesis | 6 minutes[2][3] |

| Hongene | PR1-001 / 110782-31-5 | C₄₈H₅₄N₇O₈P | 887.96 | ≥98.0% (HPLC) | Not specified |

| Biosynth | PB08471 / 110782-31-5 | C₄₈H₅₄N₇O₈P | 887.98 | Not specified | Not specified |

Experimental Protocol: Solid-Phase Synthesis of 2'-O-Methylated RNA Oligonucleotides

The following is a detailed methodology for the incorporation of this compound into a growing oligonucleotide chain using an automated solid-phase synthesizer. The process follows the standard phosphoramidite chemistry cycle.[][5][6]

Materials and Reagents:

-

This compound and other required phosphoramidites (e.g., for C, G, and U) dissolved in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

-

Deblocking Solution: Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in dichloromethane.

-

Activator Solution: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) in acetonitrile.

-

Capping Solution A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/lutidine.

-

Capping Solution B: N-Methylimidazole in THF.

-

Oxidizing Solution: Iodine in THF/water/pyridine.

-

Anhydrous acetonitrile for washing steps.

-

Cleavage and Deprotection Solution: A mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA).

Instrumentation:

-

Automated DNA/RNA oligonucleotide synthesizer.

Procedure:

The synthesis is a cyclical process, with each cycle resulting in the addition of one nucleotide.

-

Step 1: Deblocking (Detritylation)

-

The CPG solid support is treated with the deblocking solution to remove the acid-labile DMT group from the 5'-hydroxyl of the support-bound nucleoside.

-

The resulting trityl cation is washed away with anhydrous acetonitrile. The orange color of the trityl cation can be quantified to monitor coupling efficiency.

-

-

Step 2: Coupling

-

The this compound solution and the activator solution are simultaneously delivered to the synthesis column.

-

The activator protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

A coupling time of approximately 6 minutes is recommended for 2'-OMe phosphoramidites to ensure high coupling efficiency.[2][3]

-

-

Step 3: Capping

-

Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions.

-

This step is crucial to prevent the formation of deletion mutations (n-1 shortmers) in the final product.

-

-

Step 4: Oxidation

-

The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester by the iodine solution.

-

This step completes the addition of one nucleotide.

-

-

Chain Elongation

-

The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the desired sequence.

-

-

Final Deblocking

-

After the final coupling cycle, the terminal 5'-DMT group is typically left on for purification purposes (DMT-on purification).

-

-

Cleavage and Deprotection

-

The solid support is treated with the AMA solution at an elevated temperature (e.g., 60°C) for a specified duration (e.g., 1.5 hours).[5]

-

This step cleaves the oligonucleotide from the CPG support and removes the benzoyl (on adenine) and other base-protecting groups, as well as the cyanoethyl protecting groups from the phosphate backbone. The 2'-O-methyl group remains intact during this process.[7]

-

-

Purification

-

The cleaved and deprotected oligonucleotide is purified, typically by reverse-phase HPLC, to isolate the full-length, DMT-on product from shorter failure sequences.

-

The DMT group is then removed, and the final product is desalted.

-

Mandatory Visualizations

Experimental Workflow for Solid-Phase Oligonucleotide Synthesis

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Logical Relationship of Protecting Groups

The following diagram illustrates the key protecting groups on the this compound and their roles in the synthesis process.

Caption: Protecting groups on this compound.

Conclusion

This compound is an essential reagent for the synthesis of modified RNA oligonucleotides with enhanced stability and binding affinity. The standardized solid-phase synthesis protocols allow for its efficient incorporation into custom sequences. Careful selection of a reputable commercial supplier and adherence to optimized synthesis and deprotection protocols are critical for obtaining high-quality 2'-O-methylated RNA for research, diagnostic, and therapeutic applications.

References

- 1. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]

- 2. glenresearch.com [glenresearch.com]

- 3. Cambio - Excellence in Molecular Biology [cambio.co.uk]

- 5. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3.1. Chemical Solid-Phase RNA Synthesis [bio-protocol.org]

- 7. glenresearch.com [glenresearch.com]

Methodological & Application

Incorporation of 2'-O-Methyl-deoxyadenosine (2'-OMe-dA) into Antisense Oligonucleotides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) are short, synthetic nucleic acid sequences designed to bind to specific messenger RNA (mRNA) targets, thereby modulating gene expression. A critical challenge in the development of ASO therapeutics is their susceptibility to nuclease degradation and the need for high binding affinity to their target RNA. Chemical modifications to the oligonucleotide backbone and sugar moieties are employed to overcome these limitations. Among these, the incorporation of 2'-O-Methyl (2'-OMe) modified nucleosides, including 2'-O-Methyl-deoxyadenosine (2'-OMe-dA), represents a key second-generation advancement in ASO technology.

This document provides detailed application notes on the benefits of incorporating 2'-OMe-dA into ASOs, presents quantitative data on the resulting properties, and offers comprehensive protocols for the synthesis and evaluation of these modified oligonucleotides.

Application Notes

The 2'-OMe modification involves the addition of a methyl group to the 2'-hydroxyl position of the ribose sugar. This seemingly minor alteration confers several advantageous properties to ASOs:

-

Enhanced Nuclease Resistance: The 2'-OMe modification provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases present in biological fluids and cells.[1][2] This increased stability prolongs the half-life of the ASO, leading to a more sustained therapeutic effect. While phosphorothioate (B77711) (PS) linkages are a common first-generation modification to enhance nuclease resistance, the addition of 2'-OMe modifications can further improve stability.[3]

-

Increased Binding Affinity: The 2'-OMe modification locks the sugar pucker in a C3'-endo conformation, which is favorable for A-form duplexes, the geometry adopted by RNA:DNA hybrids.[4] This pre-organization of the sugar moiety increases the melting temperature (Tm) of the ASO-RNA duplex, indicating a higher binding affinity.[5][6] An increase in binding affinity can lead to enhanced potency of the ASO.

-

Reduced Immunostimulatory Effects: Compared to some other modifications, 2'-OMe modifications are generally associated with a lower immunostimulatory profile. This is a crucial consideration for in vivo applications to minimize potential side effects.

-

RNase H Activity Modulation (Gapmer Design): ASOs fully modified with 2'-OMe nucleotides do not support the activity of RNase H, an enzyme that cleaves the RNA strand of an RNA:DNA duplex.[7] To harness the potent gene silencing mechanism of RNase H-mediated cleavage, a "gapmer" design is employed.[8] In this configuration, a central "gap" of unmodified or phosphorothioate-modified DNA bases (typically 8-10 nucleotides) is flanked by "wings" of 2'-OMe modified nucleotides.[8][9] The 2'-OMe wings provide nuclease resistance and high binding affinity, while the DNA gap allows for RNase H recognition and cleavage of the target mRNA.

Data Presentation

Table 1: Thermal Stability (Tm) of ASO-RNA Duplexes

The melting temperature (Tm) is a critical parameter for assessing the binding affinity of an ASO to its target RNA. Higher Tm values indicate more stable duplex formation.

| Oligonucleotide Composition | Sequence Context | Tm (°C) | ΔTm per modification (°C) | Reference |

| Unmodified DNA/RNA Hybrid (20mer) | bcl-2 mRNA target | 55 - 66 | - | [5] |

| 2'-OMe Modified ASO/RNA Hybrid (20mer) | bcl-2 mRNA target | 69 - >82 | +0.65 to >+0.8 | [5] |

| Unmodified DNA (U14)/RNA (A14) | Poly(A)/Poly(U) | 24 | - | [] |

| 2'-OMe Modified DNA (U14)/RNA (A14) | Poly(A)/Poly(U) | 36 | +0.86 | [] |

| 2'-MOE Modified ASO | General | - | +0.9 to +1.6 | [6] |

Note: ΔTm is an approximation and can vary depending on the sequence context and the number of modifications.

Table 2: Nuclease Resistance of Modified ASOs

While specific half-life data is highly dependent on the experimental conditions (e.g., type of nuclease, concentration, biological matrix), the following table provides a qualitative and semi-quantitative comparison of the nuclease resistance conferred by 2'-OMe modifications.

| Oligonucleotide Modification | Nuclease Resistance Level | Half-life (t1/2) | Reference |

| Unmodified DNA | Low | Minutes | [1] |

| Phosphorothioate (PS) | Moderate to High | Hours to Days | |

| 2'-O-Methyl (2'-OMe) | Moderate | Hours | |

| PS + 2'-O-Methyl (Gapmer) | High | Days | |

| 2'-O-Methoxyethyl (2'-MOE) + PS (Gapmer) | Very High | Over a dozen days |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2'-OMe-dA Modified Antisense Oligonucleotides

This protocol outlines the standard phosphoramidite (B1245037) chemistry for the automated solid-phase synthesis of ASOs containing 2'-OMe-dA.[11][12]

Materials:

-

DNA/RNA synthesizer

-

Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside

-

2'-O-Methyl-dA phosphoramidite and other required phosphoramidites (DNA, 2'-OMe-RNA)

-

Activator solution (e.g., 5-Ethylthiotetrazole)

-

Oxidizing solution (Iodine solution)

-

Capping solutions (Cap A and Cap B)

-

Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

-

Anhydrous acetonitrile

-

Cleavage and deprotection solution (e.g., concentrated Ammonium hydroxide (B78521) or a mixture of ammonia (B1221849) and methylamine)

-

Purification system (e.g., HPLC or PAGE)

Procedure:

-

Preparation: Prepare solutions of phosphoramidites and other reagents according to the synthesizer manufacturer's instructions. Ensure all reagents are anhydrous.

-

Synthesis Cycle (repeated for each nucleotide addition): a. Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide on the solid support using the deblocking solution, exposing a free 5'-hydroxyl group. b. Coupling: The 2'-OMe-dA phosphoramidite (or other desired phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

-

Cleavage and Deprotection: After the final synthesis cycle, the ASO is cleaved from the CPG support and the nucleobase and phosphate protecting groups are removed by incubation with the cleavage and deprotection solution at an elevated temperature (e.g., 55°C) for several hours.

-

Purification: The crude ASO product is purified using reverse-phase high-performance liquid chromatography (HPLC), ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE) to remove truncated sequences and other impurities.

-

Desalting and Quantification: The purified ASO is desalted and quantified using UV spectrophotometry at 260 nm.

Protocol 2: Thermal Stability (Melting Temperature, Tm) Analysis

This protocol describes the determination of the Tm of an ASO-RNA duplex by monitoring the change in UV absorbance with increasing temperature.[4][13]

Materials:

-

UV-Vis spectrophotometer with a temperature controller

-

Quartz cuvettes

-

ASO and complementary target RNA oligonucleotide

-

Melting buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

Procedure:

-

Sample Preparation: Anneal the ASO and its complementary RNA target by mixing equimolar amounts in the melting buffer. Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.

-

Spectrophotometer Setup: Set the spectrophotometer to monitor absorbance at 260 nm. Program the temperature controller to increase the temperature from a starting point (e.g., 20°C) to a final point (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).

-

Data Collection: Place the cuvette with the annealed sample into the spectrophotometer and start the temperature ramp. Record the absorbance at each temperature point.

-

Data Analysis: Plot the absorbance at 260 nm versus temperature. The resulting curve will be sigmoidal. The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This can be determined by finding the peak of the first derivative of the melting curve.

Protocol 3: In Vitro RNase H Cleavage Assay

This protocol provides a method to assess the ability of a gapmer ASO to mediate RNase H cleavage of a target RNA.[6]

Materials:

-

Gapmer ASO containing 2'-OMe wings and a DNA gap

-

Target RNA, labeled with a fluorescent dye (e.g., FAM) or a radioisotope (e.g., ³²P) at the 5' or 3' end

-

Recombinant RNase H (e.g., E. coli or human)

-

RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

Nuclease-free water

-

Gel loading buffer (e.g., formamide-based)

-

Polyacrylamide gel electrophoresis (PAGE) system

-

Gel imaging system (fluorescence scanner or phosphorimager)

Procedure:

-

Hybridization: In a microcentrifuge tube, mix the labeled target RNA and the gapmer ASO in RNase H reaction buffer (without RNase H initially). The molar ratio of ASO to RNA should be in excess (e.g., 10:1) to ensure all target RNA is in a duplex form. Heat the mixture to 90°C for 2 minutes and then cool slowly to room temperature to allow for annealing.

-

RNase H Reaction: Initiate the cleavage reaction by adding RNase H to the annealed duplex. The final concentration of the enzyme should be optimized, but a typical starting point is 0.1-1 U/reaction. Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).

-

Reaction Quenching: Stop the reaction by adding an equal volume of gel loading buffer containing a chelating agent like EDTA to inactivate the RNase H.

-

Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then place them on ice. Load the samples onto a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea). Run the gel until the dye front reaches the bottom.

-

Analysis: Visualize the RNA fragments using a fluorescence scanner or phosphorimager. The presence of cleavage products (smaller RNA fragments) in the lane with the gapmer ASO and RNase H indicates successful cleavage. The intensity of the cleavage product bands relative to the full-length RNA band can be quantified to determine the percentage of cleavage. Include a control reaction without RNase H to show that the cleavage is enzyme-dependent.

Mandatory Visualization

Caption: Mechanism of action for a 2'-OMe modified gapmer ASO.

Caption: Experimental workflow for the evaluation of 2'-OMe modified ASOs.

Caption: Relationship between 2'-OMe modification and ASO properties.

References

- 1. Lack of QT Prolongation for 2′-O-Methoxyethyl-Modified Antisense Oligonucleotides Based on Retrospective Exposure/Response Analysis of Ten Phase 1 Dose-Escalation Placebo-Controlled Studies in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 4. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]

- 7. books.rsc.org [books.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]

- 12. sg.idtdna.com [sg.idtdna.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: Recommended Coupling Time for DMT-2'-OMe-dA(bz) Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended coupling time and protocol for the use of 5'-O-Dimethoxytrityl-2'-O-methyl-N6-benzoyl-adenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (DMT-2'-OMe-dA(bz) phosphoramidite) in solid-phase oligonucleotide synthesis. The 2'-O-methyl modification offers enhanced nuclease resistance and increased binding affinity to complementary RNA strands, making it a valuable modification in the development of therapeutic oligonucleotides.

Factors Influencing Coupling Time

The optimal coupling time for this compound is not a single, fixed value but is influenced by several critical factors inherent to the solid-phase synthesis process. Achieving high coupling efficiency is paramount, as even a small decrease can significantly lower the yield of the full-length oligonucleotide, especially for longer sequences[1][2]. Key parameters that affect the coupling reaction include:

-

Steric Hindrance: The 2'-O-methyl group introduces steric bulk near the 3'-phosphoramidite group, which can slow down the coupling reaction compared to standard DNA phosphoramidites[3].

-

Activator Choice and Concentration: The type and concentration of the activator are critical. More potent activators like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) can accelerate the coupling reaction compared to traditional activators like 1H-tetrazole[1][4].

-

Solvent and Reagent Purity: The use of anhydrous acetonitrile (B52724) is crucial. Any moisture will react with the activated phosphoramidite, reducing its effective concentration and lowering coupling efficiency[1][2][5]. The purity of the phosphoramidite itself is also a key factor[1].

-

Oligonucleotide Synthesizer: The specific make and model of the DNA/RNA synthesizer can influence the optimal coupling time due to differences in reagent delivery, flow rates, and reaction chamber design.

-

Sequence-Dependent Effects: The coupling efficiency can be influenced by the growing oligonucleotide sequence. For instance, GC-rich sequences may form secondary structures that hinder reagent access[].

Recommended Coupling Time and Optimization

Given the variables, a single recommended coupling time is not universally applicable. However, a general starting point can be established, followed by optimization for specific laboratory conditions.

For modified phosphoramidites, including 2'-O-methyl derivatives, a longer coupling time than that used for standard DNA phosphoramidites is generally recommended. While some suppliers suggest a 6-minute coupling time for similar 2'-modified phosphoramidites[7], a more conservative starting point is often advisable.

A common practice for sterically hindered phosphoramidites is to start with a longer coupling time and then optimize by reducing it in subsequent synthesis runs while monitoring the coupling efficiency[3].

Table 1: Recommended Starting Coupling Times and Optimization Range

| Phosphoramidite Type | Recommended Starting Time (minutes) | Typical Optimization Range (minutes) | Key Considerations |

| DMT-2'-OMe-dA(bz) | 10 - 15 | 5 - 20 | Steric hindrance from the 2'-OMe group necessitates a longer time than standard DNA amidites. Optimization is highly recommended. |

| Standard DNA | 2 - 5 | 1 - 7 | Less sterically hindered, allowing for shorter coupling times. |

Experimental Protocol: Optimization of Coupling Time

The following protocol outlines a method for determining the optimal coupling time for this compound on a given automated oligonucleotide synthesizer. The primary method for assessing coupling efficiency is through trityl cation monitoring[1]. The dimethoxytrityl (DMT) group is cleaved at the beginning of each synthesis cycle, and the resulting cation has a distinct orange color with a strong absorbance that can be measured.

Materials

-

This compound

-

Standard DNA and other required RNA phosphoramidites

-

Solid support (e.g., Controlled Pore Glass - CPG)

-

Anhydrous acetonitrile

-

Activator solution (e.g., 0.25 M DCI)

-

Capping reagents (Cap A and Cap B)

-

Oxidizing reagent

-

Deblocking reagent (e.g., 3% Trichloroacetic acid in Dichloromethane)

-

Cleavage and deprotection reagents (e.g., AMA solution - Ammonium hydroxide/40% aqueous Methylamine 1:1)

Synthesis Procedure

-

Prepare Reagents: Dissolve this compound in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M). Ensure all other reagents are fresh and anhydrous.

-

Synthesizer Setup: Install the phosphoramidite and other reagents on the automated synthesizer.

-

Sequence Synthesis: Program the synthesizer to synthesize a test sequence. A simple homopolymer (e.g., a 10-mer of the 2'-OMe-A) or a mixed sequence containing the 2'-OMe-A amidite at various positions is suitable.

-

Set Initial Coupling Time: For the initial run, set the coupling time for the this compound to 15 minutes.

-

Monitor Trityl Cation Release: During the synthesis, monitor the absorbance of the trityl cation released after each coupling step. The synthesizer's software will typically record these values.

-

Analyze Data: After the synthesis is complete, analyze the trityl yield data. A consistent and high trityl yield throughout the synthesis indicates high coupling efficiency. A drop in yield after the addition of the 2'-OMe-A amidite may suggest incomplete coupling.

-

Optimization Runs: Perform subsequent synthesis runs, decreasing the coupling time in increments (e.g., to 12, 10, 8, and 6 minutes). Compare the trityl yields for each run.

-

Determine Optimal Time: The optimal coupling time is the shortest duration that consistently provides the highest coupling efficiency (typically >99%).

-

Optional Double Coupling: For particularly difficult couplings or to maximize yield, a "double coupling" step can be implemented. This involves repeating the coupling step with fresh phosphoramidite and activator before the capping step[3][8].

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis cycle, with an emphasis on the coupling step for this compound.

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Signaling Pathway of Phosphoramidite Activation and Coupling

The following diagram illustrates the chemical activation of the phosphoramidite and its subsequent coupling to the growing oligonucleotide chain.

Caption: Activation and coupling of a phosphoramidite monomer.

By following these guidelines and performing the recommended optimization protocol, researchers can determine the ideal coupling time for this compound in their specific experimental setup, leading to high-yield and high-purity synthesis of 2'-O-methyl modified oligonucleotides for a wide range of research and therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. glenresearch.com [glenresearch.com]

- 3. trilinkbiotech.com [trilinkbiotech.com]

- 4. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 7. shop.hongene.com [shop.hongene.com]

- 8. US10072261B1 - Double coupling method for oligonucleotide synthesis - Google Patents [patents.google.com]

Synthesis of 2'-O-Methyl RNA/DNA Chimeric Oligonucleotides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-Methyl (2'-O-Me) RNA/DNA chimeric oligonucleotides are synthetic nucleic acid sequences that incorporate both 2'-O-methylated RNA and standard deoxyribonucleic acid (DNA) monomers. This strategic combination of chemical modifications yields oligonucleotides with enhanced properties, making them invaluable tools in molecular biology, diagnostics, and therapeutics. The 2'-O-methyl modification, where a methyl group is added to the 2' hydroxyl of the ribose sugar, confers significant nuclease resistance, increases thermal stability, and enhances binding affinity to complementary RNA targets.[1][2][3][4][5] These chimeras are particularly advantageous for applications such as antisense therapy, gene silencing, miRNA modulation, and targeted gene correction.[1][6]

This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of 2'-O-Methyl RNA/DNA chimeric oligonucleotides.

Key Properties and Applications

The unique characteristics of 2'-O-Me RNA/DNA chimeras make them suitable for a wide range of applications:

-

Enhanced Nuclease Resistance: The 2'-O-methyl modification protects the oligonucleotide from degradation by cellular nucleases, prolonging its half-life and activity in biological systems.[1][2][3] The combination with phosphorothioate (B77711) linkages further increases this resistance.[1][2]

-

Increased Thermal Stability: 2'-O-Me RNA modifications increase the melting temperature (Tm) of the duplex formed with a complementary RNA strand, indicating a higher binding affinity.[1][3]

-

A-form Helix Conformation: The 2'-O-methyl group favors a C3'-endo sugar pucker, which promotes an A-form helical structure, similar to that of an RNA:RNA duplex.[1]

-

Reduced Immunogenicity: The modification can reduce the likelihood of the oligonucleotide being recognized as an foreign nucleic acid by the immune system.[4]

Primary Applications Include:

-

Antisense Oligonucleotides (ASOs): By binding to target mRNA, these chimeras can modulate gene expression, for instance, by inducing RNase H-mediated degradation of the mRNA or by sterically blocking translation.[1][3]

-

Gene Silencing and RNA Interference (RNAi): Chimeric siRNAs can be designed to have increased stability and efficacy in the RNAi pathway.[1]

-

Exon Skipping: In diseases like Duchenne muscular dystrophy, these oligonucleotides can be used to induce the skipping of a specific exon during pre-mRNA splicing to restore the reading frame and produce a functional protein.[1]

-

Diagnostics: The high specificity and stability of these probes are beneficial in various diagnostic assays.[3]

Data Presentation

Table 1: Typical Synthesis Yields for 2'-O-Methyl RNA/DNA Chimeric Oligonucleotides

| Synthesis Scale | Expected Yield (OD260 units) | Approximate Yield (mg) |

| 0.2 µmole | 2 - 8 | 0.07 - 0.27 |

| 1.0 µmole | 10 - 40 | 0.33 - 1.33 |

| 15 µmole | 150 - 400 | 5.0 - 13.3 |

Yields for 2'-O-Methyl modified oligonucleotides are comparable to standard DNA synthesis yields and are generally higher than for unmodified RNA due to the higher coupling efficiency of 2'-O-Methyl phosphoramidites.[2][5][7] Actual yields can vary based on sequence length, complexity, and the efficiency of synthesis and purification.

Table 2: Impact of Coupling Efficiency on Theoretical Yield of a 30-mer Oligonucleotide

| Average Coupling Efficiency | Theoretical Maximum Yield |

| 99.5% | 86.5% |

| 99.0% | 74.7% |

| 98.0% | 55.5% |

| 95.0% | 21.5% |

The theoretical yield is calculated using the formula: Yield = (Average Coupling Efficiency)^(Number of Couplings). For a 30-mer, there are 29 couplings.[7] This table highlights the critical importance of maintaining high coupling efficiency during synthesis.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2'-O-Methyl RNA/DNA Chimeric Oligonucleotides

This protocol outlines the automated solid-phase synthesis of chimeric oligonucleotides using the phosphoramidite (B1245037) method on a standard DNA/RNA synthesizer (e.g., ABI 394).[8][9]

Materials:

-

Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.[10][11]

-

DNA and 2'-O-Methyl RNA phosphoramidite monomers (A, C, G, T/U) with appropriate protecting groups.

-

Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole (ETT)).[12]

-

Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole).[13]

-

Oxidizing solution (e.g., iodine in water/pyridine).[13]

-

Deblocking agent (e.g., 3% Dichloroacetic acid (DCA) in Dichloromethane (DCM)).[12]

-

Anhydrous acetonitrile.

Workflow Diagram:

Figure 1: Automated solid-phase synthesis cycle for oligonucleotides.

Procedure:

-

Preparation: Load the synthesizer with the required phosphoramidites, reagents, and the CPG column containing the initial nucleoside.

-

Synthesis Cycle: The automated synthesis proceeds in a 3' to 5' direction.[9]

-

Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking agent.

-

Coupling: The next phosphoramidite monomer (either DNA or 2'-O-Me RNA) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain. A high coupling efficiency (ideally >99.5%) is crucial for obtaining a high yield of the full-length product.[1]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.

-

-

Chain Elongation: The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent monomer in the desired sequence.

-

Final Detritylation: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on).

Protocol 2: Cleavage and Deprotection

Materials:

-

Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[10]

-

Appropriate safety equipment (fume hood, safety glasses, gloves).

Procedure:

-

Cleavage: After synthesis, the CPG support is treated with concentrated ammonium hydroxide or AMA to cleave the oligonucleotide from the solid support.

-

Deprotection: The solution containing the cleaved oligonucleotide is heated (e.g., at 55-65°C for several hours) to remove the protecting groups from the phosphate backbone and the nucleobases.

-

Evaporation: The solution is then cooled, and the ammonia/methylamine is evaporated to yield the crude oligonucleotide.

Protocol 3: Purification of Chimeric Oligonucleotides

Purification is essential to remove truncated sequences, failed sequences, and residual protecting groups.[14]

Method 1: Polyacrylamide Gel Electrophoresis (PAGE)

-

The crude oligonucleotide is reconstituted in loading buffer.

-

The sample is loaded onto a denaturing polyacrylamide gel.

-

Electrophoresis is performed to separate the oligonucleotides based on size.

-

The band corresponding to the full-length product is visualized (e.g., by UV shadowing), excised from the gel, and the oligonucleotide is eluted.

-

The eluted oligonucleotide is desalted using a C18 cartridge.[10]

Method 2: High-Performance Liquid Chromatography (HPLC)

-

Ion-Exchange HPLC: Separates oligonucleotides based on charge. The negatively charged phosphate backbone interacts with a positively charged stationary phase. Elution is achieved by increasing the salt concentration of the mobile phase.[14]

-

Reversed-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. This is particularly useful for DMT-on purification, where the full-length product retains the hydrophobic DMT group and is strongly retained on the column, allowing for efficient separation from shorter, DMT-off failure sequences.[12]

Protocol 4: Characterization and Quality Control

1. Mass Spectrometry:

-

Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) mass spectrometry is used to confirm the molecular weight of the synthesized oligonucleotide, verifying its identity and purity.[12]

2. UV-Visible Spectroscopy:

-

The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm (A260).

-

Thermal melting analysis (UV melting) is performed by monitoring the change in absorbance at 260 nm as a function of temperature to determine the melting temperature (Tm) of the chimeric oligonucleotide when hybridized to its complementary strand.[12][15]

3. Circular Dichroism (CD) Spectroscopy:

-

CD spectroscopy can be used to confirm the helical conformation (A-form, B-form) of the chimeric oligonucleotide and its duplexes.[10]

Application Example: Antisense Mediated Gene Silencing

2'-O-Me RNA/DNA chimeras are frequently used as "gapmer" antisense oligonucleotides.

Design:

-

A central "gap" of DNA monomers (typically 8-10 bases) is flanked by "wings" of 2'-O-Me RNA monomers.

Mechanism of Action:

Figure 2: Mechanism of RNase H-dependent gene silencing by a gapmer ASO.

-

Hybridization: The gapmer ASO enters the cell and binds to the complementary target mRNA sequence. The 2'-O-Me wings provide high binding affinity and nuclease stability.

-

RNase H Recruitment: The DNA:RNA hybrid formed in the central gap region is a substrate for RNase H.[3]

-

mRNA Cleavage: RNase H specifically cleaves the RNA strand of the hybrid, leading to the degradation of the target mRNA.[16]

-

Gene Silencing: The degradation of the mRNA prevents its translation into protein, resulting in the silencing of the target gene.

Conclusion

The synthesis of 2'-O-Methyl RNA/DNA chimeric oligonucleotides is a well-established process that yields powerful molecular tools for research and therapeutic development. Their enhanced stability, high target affinity, and versatile applications make them a cornerstone of modern nucleic acid chemistry. By following standardized protocols for synthesis, purification, and characterization, researchers can reliably produce high-quality chimeric oligonucleotides for a wide array of innovative applications.

References

- 1. DNA/2'-O-Methyl RNA Chimera Modification Service - Creative Biolabs [creative-biolabs.com]

- 2. Chimeric Linkage Oligo Modifications from Gene Link [genelink.com]

- 3. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]

- 4. DNA/2'-O-Methyl RNA Chimera - Creative Biolabs [creative-biolabs.com]

- 5. Gene Link Contact Information [genelink.com]

- 6. Therapeutic application of chimeric RNA/DNA oligonucleotide based gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. trilinkbiotech.com [trilinkbiotech.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. lifesciences.danaher.com [lifesciences.danaher.com]

- 12. Synthesis of 2′- O -monohaloethoxymethyl-modified RNAs and their duplex formation ability - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07767J [pubs.rsc.org]

- 13. atdbio.com [atdbio.com]

- 14. ymcamerica.com [ymcamerica.com]

- 15. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of 2'-O-Methyl (2'-OMe) Modified Oligonucleotides by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic and diagnostic potential of synthetic oligonucleotides, including those with 2'-O-Methyl (2'-OMe) modifications, has grown significantly. These modifications enhance nuclease resistance and binding affinity, making them promising candidates for various applications.[1][2] The chemical synthesis of oligonucleotides is a stepwise process that, despite high coupling efficiencies, inevitably generates a range of impurities.[3][4] These impurities often include shorter sequences (shortmers or failure sequences), longer sequences (longmers), and other by-products from incomplete deprotection or side reactions.[][6][7] For therapeutic applications, in particular, achieving high purity is a critical regulatory and safety requirement.

High-performance liquid chromatography (HPLC) is the preferred method for purifying synthetic oligonucleotides due to its high resolution and scalability.[8][9][10] Ion-pair reversed-phase (IP-RP) HPLC is a widely used and effective technique for this purpose.[2][4][11] This method utilizes an ion-pairing agent to neutralize the negative charge of the oligonucleotide's phosphate (B84403) backbone, allowing for separation based on hydrophobicity on a reversed-phase column.[2][11] Anion-exchange (AX) chromatography, which separates oligonucleotides based on charge, is another valuable technique, especially for longer sequences or those with significant secondary structures.[10][12][13]

This document provides detailed application notes and protocols for the purification of 2'-OMe modified oligonucleotides using HPLC, with a focus on IP-RP HPLC. It includes experimental workflows, quantitative data summaries, and detailed protocols for researchers, scientists, and drug development professionals.

Experimental Workflow for 2'-OMe Oligonucleotide Purification

The overall workflow for the purification of 2'-OMe modified oligonucleotides by HPLC involves several key stages, from initial analytical method development to final desalting and purity assessment of the purified product.

Caption: Overall workflow for the purification of 2'-OMe modified oligonucleotides.

Data Presentation: HPLC Purification Parameters

The following tables summarize typical experimental parameters for the analytical and preparative IP-RP HPLC purification of 2'-OMe modified oligonucleotides, based on established application notes.

Table 1: Analytical IP-RP HPLC Method Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Column | Agilent PLRP-S, 100 Å, 4.6 × 150 mm, 8 µm | Polymeric stationary phases offer good stability at high pH and temperature.[4] |

| Mobile Phase A | 100 mM Triethylammonium Acetate (B1210297) (TEAA) in Water, pH 7.0 | TEAA is a common ion-pairing agent for UV-based detection.[11][14] |

| 8.6 mM Triethylamine (TEA), 100 mM Hexafluoroisopropanol (HFIP) in Water | TEA/HFIP is often used for LC-MS compatibility.[15] | |

| Mobile Phase B | Acetonitrile (ACN) | The organic modifier for eluting the oligonucleotide. |

| Gradient | 10-30% B over 20-30 minutes | A shallow gradient is often required to resolve closely related impurities.[14] |

| Flow Rate | 0.5 - 1.0 mL/min | |

| Temperature | 50 - 80 °C | Elevated temperatures can improve peak shape and resolution by reducing secondary structures.[4] |

| Detection | UV at 260 nm | Standard wavelength for nucleic acid detection. |

| Sample Conc. | 2 mg/mL in Mobile Phase A | [8][9] |

| Injection Vol. | 5 - 20 µL | |

Table 2: Preparative IP-RP HPLC Scale-Up Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Column | Agilent PLRP-S, 100 Å, 25 × 150 mm, 8 µm | Direct scaling from the analytical column by increasing the internal diameter.[8][9] |

| Mobile Phase A | 100 mM TEAA in Water, pH 7.0 | |

| 100 mM Hexylamine, Acetic Acid, pH 7.0 | Hexylamine can be used as an alternative ion-pairing agent.[9] | |

| Mobile Phase B | Acetonitrile (ACN) | |

| Gradient | Scaled from analytical method | The gradient duration is often maintained while the flow rate is increased proportionally. |

| Flow Rate | 20 - 30 mL/min | Flow rate is scaled based on the cross-sectional area of the preparative column. |

| Temperature | Ambient or slightly elevated | High temperatures can be more difficult to control at the preparative scale.[4] |

| Detection | UV at 260 nm |

| Loading | Up to 20 mg on a 25 mm ID column |[9] |

Experimental Protocols

Protocol 1: Analytical Method Development for 2'-OMe Oligonucleotide Purification

This protocol outlines the steps for developing an analytical IP-RP HPLC method for the separation of a crude 2'-OMe modified oligonucleotide from its synthesis-related impurities.

-

Sample Preparation:

-

HPLC System Preparation:

-

Set up the HPLC system with an appropriate analytical reversed-phase column (e.g., Agilent PLRP-S, 4.6 x 150 mm).

-

Prepare fresh mobile phases. For example:

-

Mobile Phase A: 100 mM TEAA, pH 7.0 in water.

-

Mobile Phase B: Acetonitrile.

-

-

Purge the pump lines with the respective mobile phases to remove any air bubbles.

-

Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) for at least 15-20 column volumes or until a stable baseline is achieved.

-

Set the column oven temperature to 60 °C.[16]

-

-

Chromatographic Run and Method Optimization:

-

Inject 10 µL of the prepared sample.

-

Run an initial scouting gradient (e.g., 10% to 40% B over 30 minutes) to determine the approximate elution time of the full-length product.

-

Optimize the gradient to achieve baseline separation between the main product peak and the major impurities (typically n-1 shortmers). This usually involves creating a shallower gradient around the elution point of the target oligonucleotide.[14]

-

Adjust the temperature if peak broadening is observed. Increasing the temperature can improve peak shape.[4]

-

-

Data Analysis:

-

Integrate the peaks in the chromatogram. The main peak should correspond to the full-length 2'-OMe oligonucleotide.

-

Identify impurity peaks, which typically elute earlier than the main product.

-

The developed analytical method will serve as the basis for scaling up to preparative purification.

-

Protocol 2: Preparative Purification and Fraction Collection

This protocol describes the scale-up of the optimized analytical method for preparative purification of the 2'-OMe oligonucleotide.

-

Method Scale-Up:

-

Install a preparative column with the same stationary phase as the analytical column but with a larger internal diameter (e.g., 25 x 150 mm).

-

Adjust the flow rate according to the change in column diameter. The new flow rate can be calculated as: Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius / Analytical Column Radius)².

-

Keep the gradient time the same as the optimized analytical method.

-

Prepare a larger volume of the crude oligonucleotide sample at a higher concentration (e.g., 5 mg/mL in Mobile Phase A).[8][9]

-

-

Preparative HPLC Run:

-

Equilibrate the preparative column with the starting mobile phase conditions.

-

Inject the desired volume of the concentrated crude sample. The total mass loaded will depend on the column capacity.

-

Run the scaled-up preparative method.

-

-

Fraction Collection:

-

Set the fraction collector to collect fractions based on time or UV signal threshold.

-

It is advisable to collect narrow time-sliced fractions across the main peak to allow for more precise pooling based on purity.[8]

-

-

Purity Analysis of Collected Fractions:

-

Analyze an aliquot of each collected fraction using the developed analytical HPLC method to determine the purity of each fraction.

-

Pool the fractions that meet the desired purity specification (e.g., >95% pure).

-

Protocol 3: Post-Purification Desalting

Following IP-RP HPLC purification using buffers containing non-volatile salts like TEAA, a desalting step is crucial, especially for downstream biological applications or mass spectrometry analysis.[17][18]

Caption: Common methods for desalting purified oligonucleotides.

A. Desalting using Centrifugal Gel Filtration (Spin Columns):

This method is rapid and efficient for removing ion-pair reagents and salts.[17][18]

-

Column Equilibration:

-

Select a spin column with a molecular weight cutoff appropriate for the size of your oligonucleotide (e.g., 3K MWCO).

-

Equilibrate the spin column by adding ultrapure water and centrifuging according to the manufacturer's instructions. Repeat this step 2-3 times.

-

-

Sample Loading and Desalting:

-

Load the pooled, purified oligonucleotide fraction onto the equilibrated spin column.

-

Centrifuge the column at the recommended speed and time. The desalted oligonucleotide will be collected in the eluate. Salts and ion-pairing reagents are retained in the column matrix.[19]

-

-

Recovery:

-

The desalted sample is ready for quantification and downstream applications. This method typically results in high recovery of the oligonucleotide.[17]

-

B. Desalting by Ethanol Precipitation:

This is a traditional and cost-effective method for desalting.[19]

-

Initial Evaporation:

-

If the volume of the pooled fraction is large, reduce the volume using a vacuum concentrator (e.g., SpeedVac). This also helps to remove some of the volatile TEAA.[18]

-

-

Precipitation:

-

Add 1/10th volume of 3 M sodium acetate (NaOAc), pH 5.2, to the concentrated oligonucleotide solution.

-

Add 3 volumes of cold absolute ethanol.

-

Mix well and incubate at -20 °C or -80 °C for at least 1 hour to precipitate the oligonucleotide.

-

-

Pelleting and Washing:

-

Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4 °C to pellet the oligonucleotide.

-

Carefully decant the supernatant.

-

Wash the pellet with cold 70% ethanol to remove residual salts.

-

Centrifuge again for 15 minutes, and carefully remove the supernatant.

-

-

Drying and Resuspension:

-

Air-dry or vacuum-dry the pellet to remove all traces of ethanol.

-

Resuspend the purified, desalted oligonucleotide pellet in an appropriate volume of nuclease-free water or buffer.

-

Conclusion

The purification of 2'-OMe modified oligonucleotides to a high degree of purity is essential for their successful application in research, diagnostics, and therapeutics. Ion-pair reversed-phase HPLC is a robust and scalable technique that provides the necessary resolution to separate the full-length product from synthesis-related impurities. Careful method development at the analytical scale, followed by a well-executed scale-up to preparative chromatography, is key to achieving high-purity products. Post-purification desalting is a critical final step to ensure the suitability of the oligonucleotide for downstream applications. The protocols and data presented here provide a comprehensive guide for scientists and researchers working with 2'-OMe modified oligonucleotides.

References

- 1. ymc.co.jp [ymc.co.jp]

- 2. waters.com [waters.com]

- 3. prep-hplc.com [prep-hplc.com]

- 4. agilent.com [agilent.com]

- 6. chromatographytoday.com [chromatographytoday.com]

- 7. tsquality.ch [tsquality.ch]

- 8. lcms.cz [lcms.cz]

- 9. agilent.com [agilent.com]

- 10. Purification of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. elementlabsolutions.com [elementlabsolutions.com]

- 12. atdbio.com [atdbio.com]

- 13. chromatographytoday.com [chromatographytoday.com]

- 14. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. lcms.cz [lcms.cz]

- 16. waters.com [waters.com]

- 17. lcms.labrulez.com [lcms.labrulez.com]

- 18. agilent.com [agilent.com]

- 19. polarisoligos.com [polarisoligos.com]

Application Notes and Protocols for Activators in 2'-O-Methyl Phosphoramidite Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of modified oligonucleotides, particularly those containing 2'-O-Methyl (2'-OMe) RNA modifications, is of paramount importance in the development of therapeutic and diagnostic agents. The 2'-OMe modification offers enhanced nuclease resistance and increased binding affinity to complementary RNA strands. The efficiency of oligonucleotide synthesis is critically dependent on the coupling step, where a phosphoramidite (B1245037) monomer is added to the growing oligonucleotide chain. This reaction is catalyzed by an activator, and the choice of activator can significantly impact coupling efficiency, reaction time, and the purity of the final product. This document provides a detailed overview of common activators used for 2'-O-Methyl phosphoramidite coupling, their performance characteristics, and detailed protocols for their use.

Activator Properties and Performance

The selection of an appropriate activator is a critical parameter in solid-phase oligonucleotide synthesis. The ideal activator should enable rapid and complete coupling of the 2'-O-Me phosphoramidite to the free 5'-hydroxyl of the growing oligonucleotide chain while minimizing side reactions. Key properties of an activator include its acidity (pKa) and nucleophilicity. The most commonly used activators for 2'-O-Me phosphoramidite coupling are 1H-Tetrazole and its derivatives, 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT), as well as the imidazole (B134444) derivative, 4,5-Dicyanoimidazole (DCI).

Data Presentation: Activator Performance in 2'-O-Methyl Phosphoramidite Coupling